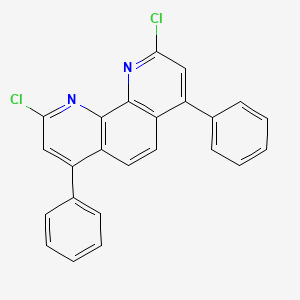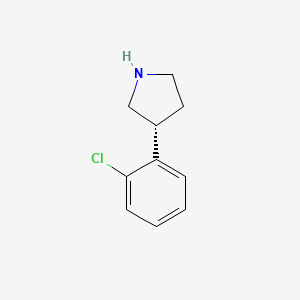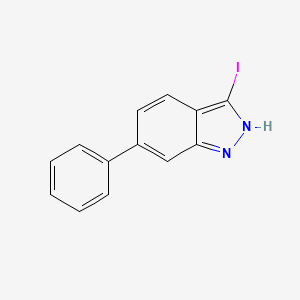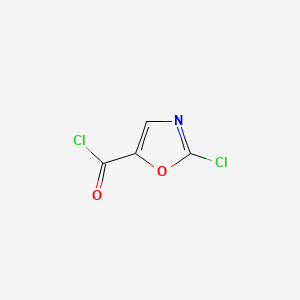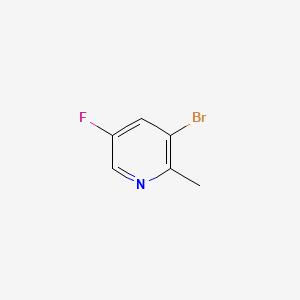
3-Bromo-5-fluoro-2-methylpyridine
Übersicht
Beschreibung
3-Bromo-5-fluoro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It has a molecular weight of 190.01 g/mol . It is a solid at room temperature and is stored under an inert atmosphere .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoro-2-methylpyridine is 1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 . The compound has a topological polar surface area of 12.9 Ų and a complexity of 99.1 .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-methylpyridine has a molecular weight of 190.01 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 188.95894 g/mol . The compound has a heavy atom count of 9 .Wissenschaftliche Forschungsanwendungen
- Herbicides and Insecticides : Fluorinated pyridines, including 3-Bromo-5-fluoro-2-methylpyridine, have been used as starting materials for the synthesis of herbicides and insecticides . Researchers explore their effectiveness in controlling pests and weeds due to their unique chemical properties.
Agrochemicals and Pesticides
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and contact with skin or eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.
Mode of Action
3-Bromo-5-fluoro-2-methylpyridine is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura coupling reaction , it is likely involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Bromo-5-fluoro-2-methylpyridine’s action would depend on the specific compound it is incorporated into. As a building block in organic synthesis , its effects could range from contributing to the structural properties of the resulting compound to influencing its reactivity or interaction with other molecules.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-fluoro-2-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in is noted for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment, including factors such as temperature, pH, and the presence of other reactants or catalysts, could significantly impact the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMMEFEKHPQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-methylpyridine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




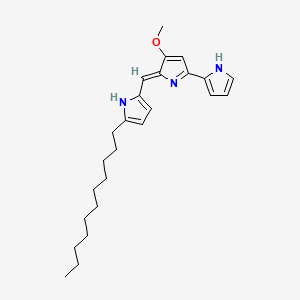
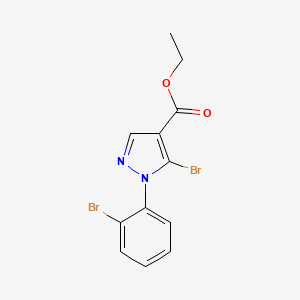




![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)
